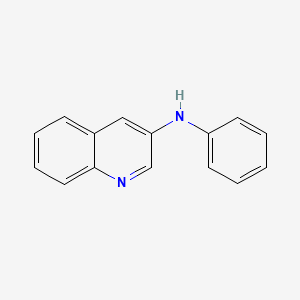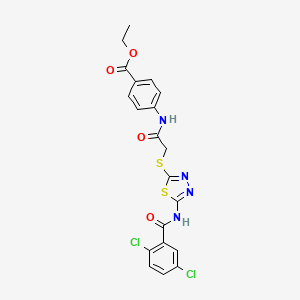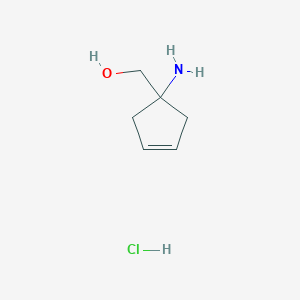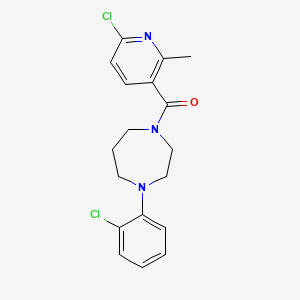
N-phenylquinolin-3-amine
Vue d'ensemble
Description
N-phenylquinolin-3-amine is a compound with the CAS Number: 108618-27-5 . It has a molecular weight of 220.27 . The IUPAC name for this compound is N-phenyl-N-(3-quinolinyl)amine .
Synthesis Analysis
The synthesis of quinoline and its derivatives, which includes N-phenylquinolin-3-amine, has been a subject of research. Various methods have been reported in the literature, including the use of α,β-unsaturated aldehydes . The review highlights the advances in this area over the past 15 years .Molecular Structure Analysis
The InChI code for N-phenylquinolin-3-amine is 1S/C15H12N2/c1-2-7-13(8-3-1)17-14-10-12-6-4-5-9-15(12)16-11-14/h1-11,17H . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
Quinoline, a core structure in N-phenylquinolin-3-amine, has been used in various transformations due to the presence of the double ring structure and a heteroatom (N) in its molecules . Examples include alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis
N-phenylquinolin-3-amine is a powder with a melting point of 118-123 . The storage temperature is room temperature .Applications De Recherche Scientifique
- N-phenylquinolin-3-amine belongs to the quinoline family, which plays a crucial role in medicinal chemistry. Researchers explore its potential as a scaffold for designing novel drugs. By modifying its structure, they can create derivatives with improved pharmacological properties, such as enhanced bioavailability, selectivity, and reduced toxicity. Investigating its interactions with biological targets (e.g., enzymes, receptors) can lead to the development of new therapeutic agents .
- Quinoline derivatives exhibit promising anticancer activity. N-phenylquinolin-3-amine may inhibit cancer cell growth by interfering with DNA replication, cell cycle progression, or signaling pathways. Researchers investigate its cytotoxic effects and explore its potential as a lead compound for developing targeted therapies against various cancers .
- Quinoline-based compounds often possess antimicrobial properties. N-phenylquinolin-3-amine could be evaluated for its antibacterial, antifungal, and antiviral activities. Researchers study its mechanism of action and assess its efficacy against drug-resistant pathogens .
- Quinoline derivatives are known for their fluorescence properties. N-phenylquinolin-3-amine may serve as a fluorescent probe in biological imaging, sensor development, or materials science. Its emission characteristics can be tuned by modifying the substituents, making it useful for detecting specific analytes or monitoring cellular processes .
- Quinoline-based compounds find applications in OLEDs due to their electron-transporting properties. N-phenylquinolin-3-amine could serve as a component in emissive layers, contributing to efficient light emission and color stability. Researchers optimize its structure to enhance device performance .
- Quinoline derivatives readily form complexes with transition metal ions. N-phenylquinolin-3-amine can act as a ligand, coordinating to metals like copper, nickel, or palladium. These complexes may exhibit interesting magnetic, catalytic, or luminescent properties. Researchers explore their potential in materials science and catalysis .
Medicinal Chemistry and Drug Development
Anticancer Agents
Antimicrobial Properties
Photophysical Applications
Organic Light-Emitting Diodes (OLEDs)
Coordination Chemistry and Metal Complexes
Safety and Hazards
Propriétés
IUPAC Name |
N-phenylquinolin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-2-7-13(8-3-1)17-14-10-12-6-4-5-9-15(12)16-11-14/h1-11,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAKKBANTMOIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenylquinolin-3-amine | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-ethoxybenzoate](/img/structure/B3013104.png)
![Tert-butyl N-[4-[2-[4-(2-chloropropanoyl)piperazin-1-yl]-2-oxoethyl]phenyl]carbamate](/img/structure/B3013106.png)
![3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3013108.png)

methanone](/img/structure/B3013112.png)

![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-thiophen-2-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3013115.png)

![N-[(2-chlorophenyl)methyl]-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3013117.png)


![5-Methyl-2-[1-(thian-4-yl)piperidin-4-yl]oxypyrimidine](/img/structure/B3013124.png)
![N-cyclopentyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B3013125.png)
